![molecular formula C18H16N2O2S B252049 N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)
N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the thienopyridine family and has been studied extensively for its biological activities.
Wirkmechanismus
The exact mechanism of action of N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide is not fully understood. However, it is believed to interact with specific cellular targets, such as enzymes and receptors, and modulate their activity. This, in turn, leads to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication and reduce inflammation. Additionally, it has been studied for its potential use in organic electronics due to its excellent charge transport properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide is its synthetic accessibility, which allows for the generation of large quantities of the compound. However, its low solubility in water can pose a challenge in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide. One area of interest is the development of novel derivatives with improved biological activity and solubility. Additionally, there is potential for the use of this compound in organic electronics and material science applications, such as the development of new semiconducting materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in various fields. Its biological activities, mechanism of action, and potential future directions for research make it an exciting area of study in the scientific community.
Synthesemethoden
The synthesis of N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide involves the reaction between 2-aminobenzonitrile and thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via amidation and cyclization, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. It has been shown to exhibit a wide range of biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C18H16N2O2S |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[2-(naphthalene-2-carbonylamino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O2S/c21-17(15-8-7-13-4-1-2-5-14(13)12-15)19-9-10-20-18(22)16-6-3-11-23-16/h1-8,11-12H,9-10H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
SDVFDIGEOZOGLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCNC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCNC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.